molecular formula C7H7IO B097238 4-Iodobenzyl alcohol CAS No. 18282-51-4

4-Iodobenzyl alcohol

Cat. No. B097238
CAS RN: 18282-51-4
M. Wt: 234.03 g/mol
InChI Key: CNQRHSZYVFYOIE-UHFFFAOYSA-N
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Description

4-Iodobenzyl alcohol is a chemical compound that is structurally related to benzyl alcohol with an iodine atom substituted at the para position of the benzene ring. It is a derivative of benzyl alcohol and is of interest in various chemical syntheses and biological studies.

Synthesis Analysis

The synthesis of iodobenzyl alcohol derivatives can be achieved through various methods. For instance, a regioselective metal-iodine exchange reaction using isopropylmagnesium chloride has been reported to yield diiodobenzyl alcohol building blocks, including ortho-diiodobenzyl alcohol and 2,3-diiodobenzyl alcohol derivatives . Additionally, the synthesis of 2,4-dimethyl-5-iodobenzaldehyde, a related compound, has been achieved from 2,4-dimethylbenzyl alcohol through a multi-step process involving acetylation, iodination, and Sommelet oxidation .

Molecular Structure Analysis

The molecular structure of 4-Iodobenzyl alcohol would consist of a benzene ring with a hydroxyl group (-OH) attached to a carbon atom that is also connected to an iodine atom at the para position. The presence of the iodine atom significantly affects the electronic properties of the molecule due to its high atomic number and polarizability.

Chemical Reactions Analysis

4-Iodobenzyl alcohol and its derivatives participate in various chemical reactions. For example, ortho-hydroxybenzyl alcohols have been used in Brønsted acid-catalyzed stereoselective [4+3] cycloadditions with N,N'-cyclic azomethine imines to construct biologically important seven-membered heterocyclic scaffolds . Moreover, iodocyclization of 2-(1-alkynyl)benzylic alcohols has been employed to prepare iodo-substituted isochromenes and dihydroisobenzofurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Iodobenzyl alcohol would be influenced by the presence of both the hydroxyl and iodine groups. The hydroxyl group would confer some degree of polarity and hydrogen bonding capability, while the iodine atom would contribute to the overall molecular weight and could affect the compound's volatility and solubility. The iodine atom might also render the molecule more susceptible to nucleophilic substitution reactions due to its leaving group potential.

In the context of biological systems, 4-hydroxybenzyl alcohol has been identified as a metabolite in Escherichia coli and acts as a cofactor for indoleacetic acid oxidase, suggesting that iodinated derivatives like 4-Iodobenzyl alcohol could also have biological relevance . Additionally, diiodobenzyl alcohols have shown selective antibacterial activity against Gram-positive strains .

The studies mentioned provide a glimpse into the diverse applications and properties of 4-Iodobenzyl alcohol and its derivatives, highlighting their significance in both chemical synthesis and biological research.

Scientific Research Applications

Synthesis Applications

4-Iodobenzyl alcohol has been utilized as a starting material in various synthetic processes. For instance, Zhang Xue-hui (2011) demonstrated its use in the synthesis of diacetoxyiodoarene with a quarter amine group, a process that involved converting 4-iodobenzyl alcohol to 4-iodobenyl chloride and ultimately to diacetoxyiodobenzyl triethyl ammonium chloride. This method was notable for its simplicity, facile conditions, and high yield (Zhang Xue-hui, 2011). Furthermore, Mukhopadhyay and Kundu (2001) employed 2-Iodobenzyl alcohol in the synthesis of (E)-3-alkylidene isobenzofuran-1(3H)-ones, which was achieved in a highly regio and stereoselective manner (Mukhopadhyay & Kundu, 2001).

Medical Imaging Applications

4-Iodobenzyl alcohol has been used in the development of radiolabeled compounds for medical imaging. For instance, Sakai et al. (2015) synthesized radiolabeled compounds, including [(125)I]p-iodobenzyl triphenylphosphonium and others, for myocardial imaging. These compounds, incorporating a lipophilic cation and 4-iodobenzyl alcohol, showed potential as single photon emission computed tomography (SPECT) probes (Sakai et al., 2015).

Biochemical Applications

4-Hydroxybenzyl alcohol, a related compound, has been studied for its biochemical applications, such as neuroprotective effects. Luo et al. (2017) investigated its antioxidative effects in astrocytes, finding that it conferred protective effects in autocrine and paracrine manners, suggesting therapeutic potential for various brain diseases (Luo et al., 2017).

Industrial Applications

In industrial contexts, Agusti et al. (2015) explored the use of iodobenzyl ethers of poly(vinyl alcohol), which included 4-iodobenzyl groups, as radiopaque iodinated polymers for endovascular embolization. This research showed the potential of these compounds in medical devices due to their radiopacity and stability (Agusti et al., 2015).

Safety And Hazards

4-Iodobenzyl alcohol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing its dust/fume/gas/mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

(4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQRHSZYVFYOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171339
Record name Benzyl alcohol, p-iodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzyl alcohol

CAS RN

18282-51-4
Record name 4-Iodobenzyl alcohol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, p-iodo-
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Record name Benzyl alcohol, p-iodo-
Source EPA DSSTox
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Record name 4-Iodobenzyl Alcohol
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Synthesis routes and methods I

Procedure details

A solution of glacial acetic acid (1350 ml.) and iodine (250 g.) was heated to 100° and then concentrated sulfuric acid (140 ml. of 95-97%) added, followed by benzyl alcohol (216 g.). Sodium iodate (92 g.) in water (500 ml.) was then introduced dropwise with stirring over a period of 1 hour. The temperature was maintained at 100°-110° for an additional 30 minutes before the reaction mixture was poured onto 1 Kg. of crushed ice. The mixture was extracted with chloroform, the combined chloroform solution washed with water, dried, and concentrated. The remaining oil was distilled at reduced pressure to give p-iodobenzyl alcohol. A mass spectrum (70 ev) parent ion was measured at m/e 233.9545; calculated for C7H7IO, 233.9544. The ir and nmr spectrum were in agreement with the proposed structure. The use of a mass spectrum for identification of compounds is shown, for example, in R. Venkataraghaven, R. D. Broad, R. Klimowsky, J. W. Amy, and F. W. McLafferty, Adv. Mass Spec., 4, 65 (1967) and R. Venkataraghaven, R. J. Klimowsky, F. W. McLafferty, Acc. Chem. Res., 3, 158 (1970).
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
216 g
Type
reactant
Reaction Step Two
Quantity
92 g
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reactant
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Name
Quantity
500 mL
Type
solvent
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250 g
Type
reactant
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1350 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 4-iodobenzoic acid (22 g) in tetrahydrofuran (450 mL) was added borane dimethylsulfide complex (35.5 mL, 10M in tetrahydrofuran), and the solution was allowed to stir overnight. The reaction was quenched by addition of methanol, and the solvent was evaporated. The residue was dissolved in ethyl acetate and filtered. The solvent was evaporated to give a solid, which was recrystallized from ether to yield a white solid, which was chromatographed, eluting with ether, to give 4-iodobenzyl alcohol (15.1 g).
Quantity
22 g
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reactant
Reaction Step One
Quantity
35.5 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of p-iodobenzoic acid (5 mmole) in a dry tetrahydrofuran (20 ml) at -70° is added a suspension of lithium aluminum hydride (10 mmole) in tetrahydrofuran (10 ml). The mixture is allowed to warm to 0° and stirred at 0° for 2 hours. The reaction mixture is then poured into a dilute hydrochloric acid -- ice mixture and extracted with ether. The ether extract is washed with dilute bicarbonate solution, washed, dried over sodium sulfate and concentrated to dryness. Chromatography of the residue on a silica gel gives p-iodobenzyl alcohol.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodobenzyl alcohol
Reactant of Route 2
4-Iodobenzyl alcohol
Reactant of Route 3
4-Iodobenzyl alcohol
Reactant of Route 4
4-Iodobenzyl alcohol
Reactant of Route 5
4-Iodobenzyl alcohol
Reactant of Route 6
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4-Iodobenzyl alcohol

Citations

For This Compound
160
Citations
AA Wilson, RF Dannals, HT Ravert… - International Journal of …, 1989 - Elsevier
… ]4-iodobenzyl alcohol, produced by hydrolysis of the [~25I]IBB (Fig. 3). In the absence of amine, 4-iodobenzyl bromide was hydrolyzed to 4-iodobenzyl alcohol under similar conditions. …
Number of citations: 7 www.sciencedirect.com
S Kobayashi, M Ashiya, T Yamamoto, K Tajima… - Polymers, 2021 - mdpi.com
… The SCTP of triolborate-type carbazole monomers was performed in a mixture of THF/H 2 O using an initiating system consisted of 4-iodobenzyl alcohol, Pd 2 (dba) 3 •CHCl 3 , and t-Bu …
Number of citations: 3 www.mdpi.com
RM Keefer, LJ Andrews - Journal of the American Chemical …, 1959 - ACS Publications
… The dissociation rate constant for the dichloride of 2-iodobenzyl alcohol is about sixty times that for the 4-iodobenzyl alcohol derivative. The high reactivity of the o-isomer can scarcely …
Number of citations: 13 pubs.acs.org
HN Choi, IH Lee - Polymer Journal, 2021 - nature.com
… tolerance, we attempted SCTP using 4-iodobenzyl alcohol without a protecting group. The … Pd(0), enabling facile external initiation with 4-iodobenzyl alcohol to produce Ar-Pd(RuPhos)-I …
Number of citations: 3 www.nature.com
HT Pham, AJ Trevitt, TW Mitchell… - … in Mass Spectrometry, 2013 - Wiley Online Library
… A chemical reaction between a fatty acid and 4-iodobenzyl alcohol is initiated in the … 1 mg of fatty acid and 5 mg of 4-iodobenzyl alcohol were dissolved in 1 mL acetonitrile in a 3 mL …
C Guo, M Cheng, W Li, ML Gross - Journal of the American …, 2023 - ACS Publications
… result of iodobenzene and 4-iodobenzyl alcohol at 1 mM … In comparison, using 4-iodobenzyl alcohol leads to the … modification ratios induced by 4-iodobenzyl alcohol, are summarized in …
Number of citations: 2 pubs.acs.org
Y Li, K Zuo, T Gao, J Wu, X Su, C Zeng, H Xu, H Hu… - RSC …, 2022 - pubs.rsc.org
… Thus, a cascade reaction consisting of the coupling reaction of 4-iodobenzyl alcohol and phenylboronic acid and then the oxidation reaction of intermediate [1,1′-biphenyl]-4-methanol …
Number of citations: 6 pubs.rsc.org
L Yang, S Wang, F Liang, Y Han, Y Li… - Organic Chemistry …, 2023 - pubs.rsc.org
… Additionally, no reaction occurred when we mixed 4-iodobenzyl alcohol and 1.0 equiv. of … 42% yield after the addition of 4-iodobenzyl alcohol (Scheme 2IIID). These outcomes …
Number of citations: 0 pubs.rsc.org
Y Kashiwagi, S Chiba, H Ikezoe, J Anzai - Synlett, 2004 - thieme-connect.com
… -1-yl)propionic acid [8] and 4-iodobenzyl alcohol. This pyrrole-based monomer 1 was modified … was determined by the amount of recovered 4-iodobenzyl alcohol that was yielded by the …
Number of citations: 13 www.thieme-connect.com
LG Melean, PH Seeberger - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… Bromination of 4‐iodobenzyl alcohol with CBr 4 , triphenyl phosphine, and CH 2 Cl 2 . Commercially available. …
Number of citations: 0 onlinelibrary.wiley.com

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